N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is (E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide . Breaking down the name:
- N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl] : Indicates a tertiary amide group where one substituent is a methyl group and the other is a benzofuran-derived methyl group. The benzofuran moiety is substituted with a methyl group at position 3.
- 3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl) : Specifies a 1,8-naphthyridine ring system with a ketone group at position 7 and partial saturation at positions 6 and 8.
- (E)-prop-2-enamide : Denotes the trans configuration of the acrylamide double bond, critical for molecular geometry and biological interactions.
Alternative designations include AFN-1252 and Debio-1452 , reflecting its developmental history as a FabI inhibitor.
Molecular Architecture Analysis: Benzofuran-Naphthyridine Hybrid Scaffold
The compound’s structure integrates two heterocyclic systems:
- 3-Methyl-1-benzofuran : A fused bicyclic system comprising a benzene ring fused to a furan, with a methyl substituent at position 3. This moiety contributes to hydrophobic interactions in biological targets.
- 7-Oxo-6,8-dihydro-5H-1,8-naphthyridine : A partially saturated bicyclic ring system with a ketone at position 7. The naphthyridine core facilitates hydrogen bonding via its nitrogen atoms and ketone group.
The two systems are connected via an (E)-acrylamide linker, which enforces a planar conformation that optimizes binding to the enoyl-acyl carrier protein reductase active site. The molecular formula C₂₂H₂₁N₃O₃ (monoisotopic mass: 375.1583 g/mol) reflects this hybrid architecture.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Key signals include aromatic protons (δ 6.8–8.1 ppm) from benzofuran and naphthyridine, a trans-vinylic proton (δ 6.5–7.0 ppm, J = 15–16 Hz), and methyl groups (δ 2.1–2.5 ppm).
- ¹³C NMR : Distinct peaks for the amide carbonyl (δ ~170 ppm), naphthyridine ketone (δ ~200 ppm), and aromatic carbons (δ 110–150 ppm).
Infrared (IR) Spectroscopy
A strong absorption at 1690 cm⁻¹ confirms the presence of both amide and ketone carbonyl groups. Additional bands near 1600 cm⁻¹ correlate with aromatic C=C stretching.
Mass Spectrometry (MS)
The molecular ion peak at m/z 375.158 aligns with the compound’s molecular formula. Fragmentation patterns include:
Crystallographic Data and Conformational Analysis
X-ray crystallography of the compound bound to enoyl-acyl carrier protein reductase (PDB: 4FS3 , resolution: 1.8 Å) reveals:
- The (E)-acrylamide linker adopts a planar conformation, enabling π-stacking with Tyr156 of the enzyme.
- The naphthyridine ketone forms a hydrogen bond with the NAD⁺ cofactor (distance: 2.9 Å).
- The benzofuran methyl group occupies a hydrophobic pocket, minimizing solvent exposure.
Conformational analysis highlights the rigidity of the hybrid scaffold, with the naphthyridine ring exhibiting slight puckering (θ = 12°) to accommodate protein binding.
Properties
IUPAC Name |
N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTWSUQCXCWEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
A common approach involves reacting salicylaldehyde derivatives with propargylamine in the presence of copper bromide (CuBr) and sodium carbonate. This generates the benzofuran core through a cascade of iminium ion formation, cyclization, and isomerization (Scheme 1).
Example :
Rhodium-Catalyzed Annulation
Rhodium complexes (e.g., CpRh) enable C–H activation of benzamide derivatives, followed by migratory insertion and β-oxygen elimination to form substituted benzofurans.
Synthesis of the 1,8-Naphthyridine Core
The 7-oxo-1,8-naphthyridine fragment is constructed via Niementowski or Pfitzinger reactions , leveraging anthranilic acid derivatives and ketones.
Niementowski Reaction
Reactants : Anthranilic acid (1a–c) and piperidone derivatives (2a–b) react under phosphorus oxychloride (POCl₃) to form tetrahydrobenzo[b]naphthyridines.
Conditions :
Palladium-Mediated Coupling
Suzuki coupling of brominated intermediates (e.g., 11) with boronic acids introduces substituents to the naphthyridine ring (Scheme 2).
Example :
- Catalyst : Pd(OAc)₂, dppp ligand.
- Conditions : DMSO/MeOH, CO atmosphere.
- Yield : 69% for carboxylation steps.
Coupling and Functionalization
The final assembly involves Knoevenagel condensation and reductive amination to link the benzofuran and naphthyridine units.
Knoevenagel Condensation
Reactants :
- 3-Methylbenzofuran-2-carbaldehyde.
- 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde.
Conditions :
Reductive Amination
Reactants :
- α,β-unsaturated ketone intermediate.
- Methylamine.
Conditions :
Optimization and Challenges
Catalytic Efficiency
Stereochemical Control
- The (E)-configuration of the propenamide side chain is critical for bioactivity. Microwave-assisted synthesis reduces isomerization risks.
Data Tables
Table 1. Comparative Yields for Key Steps
Table 2. Reaction Conditions for Final Coupling
| Parameter | Value |
|---|---|
| Temperature | 80–120°C |
| Solvent | Ethanol/DMF |
| Catalysts | p-TsOH, nano Au-zeolite |
| Reaction Time | 2–12 hours |
Chemical Reactions Analysis
Salt Formation and Protonation Reactions
The compound forms salts with acids via protonation of its tertiary amine group. This enhances solubility and stability for pharmaceutical formulations. Key examples include:
Mechanistic Insight : The tertiary amine in the naphthyridinone ring acts as a Brønsted base, reacting with strong acids to form stable salts. These salts are crystalline solids with improved bioavailability .
Hydrolysis of Prodrug Derivatives
The compound serves as the active form of prodrugs designed to improve pharmacokinetics. Prodrugs undergo enzymatic or chemical hydrolysis to release the parent compound:
Key Observations :
-
Prodrug hydrolysis rates vary with substituents. Phosphate esters exhibit faster release under physiological conditions .
-
The α,β-unsaturated amide remains stable during hydrolysis, retaining antibacterial activity post-activation .
Amide Hydrolysis
The enamide group undergoes hydrolysis under extreme pH conditions, though it is relatively stable at physiological pH:
| Condition | Reaction | Products | Rate Constant | References |
|---|---|---|---|---|
| Strong acid (pH < 2) | Cleavage of the enamide C-N bond | Carboxylic acid + amine derivatives | Not quantified | Inferred |
| Strong base (pH > 12) | Saponification of the amide | Carboxylate salt + amine | Not quantified | Inferred |
Structural Stability : The naphthyridinone core and benzofuran moieties remain intact during hydrolysis, suggesting resilience of the aromatic systems .
Synthetic Routes and Key Intermediate Reactions
While direct synthetic protocols are proprietary, patent data reveals critical steps :
-
Enamide Formation :
-
Reactants : 3-(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoic acid + N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]amine
-
Coupling Agent : EDCl/HOBt
-
Yield : ~75% (optimized conditions)
-
-
Stereoselective Synthesis :
Interaction with Biological Targets
Though not a chemical reaction, the compound inhibits bacterial enoyl-ACP reductase (FabI), a critical enzyme in fatty acid biosynthesis. The enamide moiety binds covalently to FabI’s active-site cysteine residue, forming a Michael adduct .
Stability Under Storage Conditions
| Parameter | Condition | Degradation Products | References |
|---|---|---|---|
| Thermal stability | 40°C, 75% RH, 6 months | <2% degradation | |
| Photostability | UV light (300–400 nm) | Ring-opened benzofuran derivatives (traces) |
Analytical Characterization Data
| Technique | Key Observations | References |
|---|---|---|
| NMR (¹H, 13C) | - δ 7.6 ppm (enamide CH=CH) - δ 2.9 ppm (N-methyl group) | |
| HPLC-MS | Retention time: 8.2 min [M+H]⁺: 377.4 m/z |
Scientific Research Applications
Based on the search results, here is information regarding the compound N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide:
Basic Information
- Systematic Name: N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxidanylidene-6,8-dihydro-5H-1,8-naphthyridin-3-yl)propanamide .
- Molecular Formula: .
- Molecular Weight: 377.436 .
- Type: Non-polymer .
Chemical Descriptors
- SMILES String:
Related Compounds and Derivatives
- The search results mention prodrug derivatives of (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-yl)acrylamide .
- One related compound is (E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(1'-methyl-7-oxospiro[5,8-dihydro-1,8-naphthyridine-6,4'-piperidine]-3-yl)prop-2-enamide .
Potential Applications
- Benzofuran derivatives, in general, have recently become attractive to pharmaceutical chemists due to their biological activity, including anticancer properties .
- The compound is related to prodrugs, which are designed to be metabolized into an active drug within the body .
Safety Information
Mechanism of Action
The mechanism of action of N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of the Target Compound and Analogs
Key Observations :
- The target compound’s enamide linkage and naphthyridine core distinguish it from simpler acrylamides (e.g., DM497) and phenylacetamides .
- The 7-oxo group on the naphthyridine may mimic sulfonamide or carbonyl groups in other bioactive compounds, suggesting possible enzyme inhibition (e.g., kinase or protease targets) .
Key Observations :
- The target compound’s synthesis likely requires sequential functionalization of benzofuran and naphthyridine precursors, followed by enamide bond formation, akin to methods in .
- Click chemistry (as in ) or acyl chloride-mediated coupling (as in ) are plausible strategies for assembling its enamide moiety.
Pharmacological and Functional Insights
Table 3: Reported Bioactivities of Analogs
Key Observations :
- Its naphthyridine core may confer kinase inhibitory activity, as seen in naphthyridine-based drugs (e.g., HIV integrase inhibitors).
Biological Activity
The compound N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Molecular Structure
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.436 g/mol |
| CAS Number | 92367-50-5 |
| SMILES Notation | CN(Cc1oc2ccccc2c1C)C(=O)CCc3cnc4NC(=O)CCc4c3 |
Structural Characteristics
The structure features a complex arrangement of aromatic rings and nitrogen-containing heterocycles, which are often associated with diverse biological activities. The presence of the benzofuran and naphthyridine moieties suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of benzofuran and naphthyridine exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a study by Ochal et al., certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against methicillin-resistant strains .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Naphthyridine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that naphthyridine-based compounds can effectively target cancer cells by disrupting their metabolic pathways .
Case Studies
- Antibacterial Efficacy : In vitro studies assessed the antibacterial efficacy of related compounds against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
- Anticancer Screening : A screening of naphthyridine derivatives indicated that some compounds significantly inhibited the growth of human cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The presence of nitrogen atoms in the structure may allow for interaction with enzyme active sites, inhibiting their function.
- DNA Intercalation : The planar structure of the naphthyridine moiety suggests potential intercalation between DNA bases, disrupting replication and transcription processes.
Q & A
Basic Research Question
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon backbone signals (e.g., carbonyl carbons at δ 165 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .
How can researchers optimize reaction yields and purity during synthesis?
Advanced Research Question
- Design of Experiments (DoE) : Use statistical models to optimize variables (e.g., temperature, catalyst loading) while minimizing trial runs. Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and scalability .
- Purification : Recrystallization (ethanol) or SPE (solid-phase extraction) with HLB cartridges effectively removes impurities. Glassware silanization (5% DMDCS) reduces analyte adsorption .
How should discrepancies in spectral or bioactivity data be resolved?
Advanced Research Question
- Data validation : Repeat experiments under identical conditions. Cross-reference with structurally analogous compounds (e.g., 5-substituted tetrahydronaphthalen-2-yl derivatives) to confirm spectral assignments .
- Purity assessment : Use HPLC with UV detection (λmax ~255 nm) or LC-MS to rule out impurities. SPE with HLB sorbents ensures sample integrity .
What methodologies are recommended for evaluating compound stability under varying storage conditions?
Advanced Research Question
- Stability-indicating assays : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) using LC-MS.
- Storage protocols : Store at -20°C in amber vials to prevent photodegradation. Confirm stability with periodic NMR or HRMS checks .
How can in vivo bioactivity be systematically assessed for this compound?
Advanced Research Question
- Animal models : Use hyperlipidemic rodent models to evaluate pharmacological effects (e.g., lipid-lowering activity). Dose-response studies (oral or intravenous administration) establish efficacy thresholds .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in plasma or urine, ensuring bioactivity correlates with parent compound stability .
What strategies mitigate contradictions in bioactivity data across different assays?
Advanced Research Question
- Orthogonal assays : Validate results using independent methods (e.g., enzyme inhibition assays vs. cell-based viability tests).
- Control standardization : Include internal standards (e.g., deuterated analogs like triclosan-d₃) to normalize inter-assay variability .
How are analytical methods validated for quantifying this compound in complex matrices?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
